molecular formula C8H8FNO4S B2534302 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid CAS No. 2044870-83-7

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid

Cat. No. B2534302
CAS RN: 2044870-83-7
M. Wt: 233.21
InChI Key: KANKEABGHGDWSF-UHFFFAOYSA-N
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Description

“3-Fluoro-2-methyl-5-sulfamoylbenzoic acid” is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.21 . It is used for research purposes .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Development of Fluorinated Heterocyclic Compounds

    Researchers have synthesized bioactive fluorine heterocyclic systems derived from sulfa drugs, showcasing the utility of fluorinated compounds in creating photochemical probe agents for the inhibition of Vitiligo diseases. This work emphasizes the role of fluorinated benzoic acids in medicinal chemistry and their potential therapeutic applications (Abdel-Rahman, Makki, & Bawazir, 2010).

  • Peptidomimetic Synthesis

    The study on fluorinated and iodinated templates for syntheses of β-turn peptidomimetics provides insights into how variations of benzoic acid derivatives, including fluorinated ones, can be used to stabilize β-turn conformations in peptidomimetics. This has implications for drug design and the development of therapeutic agents (Jiang & Burgess, 2002).

Environmental and Materials Science

  • Application in Organic Solar Cells: The research on high conductive PEDOT via post-treatment by halobenzoic acids for high-efficiency ITO-free and transporting layer-free organic solar cells demonstrates the application of fluorobenzoic acids in enhancing the electrical conductivity of polymers used in solar cell technologies. This work underlines the importance of such compounds in developing more efficient and cost-effective renewable energy solutions (Tan, Zhou, Ji, Huang, & Chen, 2016).

Biomedical Applications

  • Antimicrobial Activity: The study on the synthesis and antimicrobial activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives highlights the potential of fluorinated benzoic acid derivatives in creating compounds with significant antifungal activities. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of fungi (Xu, Song, Bhadury, Yang, Zhang, Jin, Xue, Hu, & Lu, 2007).

Mechanism of Action

The mechanism of action of “3-Fluoro-2-methyl-5-sulfamoylbenzoic acid” is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often specific to the compound’s intended use or application .

properties

IUPAC Name

3-fluoro-2-methyl-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANKEABGHGDWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid

CAS RN

2044870-83-7
Record name 3-fluoro-2-methyl-5-sulfamoylbenzoic acid
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